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Compound of Interest |

2-(Methoxymethyl)-1,3,5-
Compound Name:
trimethylbenzene
CAS No.: 5336-55-0
Cat. No.: B3053364
- 7

Core ldentity & Mechanistic Divergence in Alkylation Chemistry

Executive Summary

This guide analyzes the structural and functional distinctions between Chloromethyl Mesitylene
(CMM) and Methoxymethyl Mesitylene (MMM). While both share the sterically demanding
1,3,5-trimethylbenzene (mesityl) core, they occupy opposite ends of the reactivity spectrum:

o Chloromethyl Mesitylene (CMM): An active, electrophilic alkylating agent used primarily to
install the mesitylmethyl (Mts) protecting group or functionalize scaffolds. It is kinetically
unstable and highly reactive toward nucleophiles.

o Methoxymethyl Mesitylene (MMM): A benzyl ether derivative, functioning either as a stable
"protected" form of the mesityl carbinol or a latent electrophile that requires Lewis acid
activation to react.

Target Audience: Synthetic Organic Chemists, Peptide Scientists, and Process Engineers.

Chemical Identity & Physical Properties[1]

The fundamental difference lies in the leaving group capability at the benzylic position: the
chloride ion (Cl~) in CMM is a good leaving group, whereas the methoxide (MeO~) in MMM is a
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poor leaving group without prior activation.

Chloromethyl Mesitylene Methoxymethyl Mesitylene
Feature

(CMM) (MMM)
2-(Chloromethyl)-1,3,5- 2-(Methoxymethyl)-1,3,5-

IUPAC Name _( 2 _( Y Y
trimethylbenzene trimethylbenzene

Common Name -Chloroisodurene; Mesitylmethyl methyl ether
Mesitylmethyl chloride

CAS Number 1585-16-6 4028-66-4

Molecular Formula C1oH13Cl C11H160

Molecular Weight 168.66 g/mol 164.25 g/mol

] White to pale yellow o
Physical State ) ) Colorless liquid
solid/crystalline

o Active Electrophile (Alkyl Latent Electrophile (Benzyl
Reactivity Class ]
Halide) Ether)
] N Reagent for introducing the Solvolysis substrate; Acid-
Primary Utility _ _
Mts group labile protecting group model

Stabilt Moisture sensitive (hydrolyzes Stable to base; Sensitive to
abili
Y to alcohol) strong acid

Mechanistic Divergence & Reactivity[2]

The steric bulk of the ortho-methyl groups in the mesityl ring significantly influences the
reactivity of both compounds, but via different mechanisms.

Chloromethyl Mesitylene (CMM): The Active Reagent

CMM is a potent alkylating agent. The benzylic chloride is activated by the electron-donating
methyl groups on the aromatic ring, which stabilize the transition state for ionization.

¢ Mechanism: Reacts via both
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(with strong nucleophiles) and
(in polar solvents) pathways. The steric hindrance of the two ortho-methyl groups retards

attack but stabilizes the carbocation intermediate for

o Application: Used to protect amines (e.g., Arginine guanidino groups) as the Mesitylmethyl
(Mts) derivative, which is cleavable by strong acids (HF, TFMSA).

Methoxymethyl Mesitylene (MMM): The Latent Ether

MMM is essentially a benzyl ether. The methoxy group is a poor leaving group, rendering the
molecule inert to basic nucleophiles.

 Activation: To function as an electrophile, MMM requires activation by a Brgnsted or Lewis
acid (e.g.,

). The acid coordinates to the ethereal oxygen, converting the methoxy group into a better
leaving group (methanol), generating the resonance-stabilized mesitylmethyl cation.

 Utility: Often observed as the product of CMM methanolysis or used in physical organic
chemistry to study carbocation stability (solvolysis rates).

Reactivity Pathway Diagram
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Caption: Comparative reactivity map showing CMM as the direct alkylating agent and MMM as
a latent species requiring acid activation.

Applications in Drug Development & Synthesis[1][3]

[4]
Peptide Synthesis (The Mts Group)

CMM is critical in peptide chemistry for protecting the guanidino function of Arginine.

e Why CMM? The Mesitylmethyl (Mts) group is more acid-stable than the Benzyloxycarbonyl
(2) group but more labile than the Tosyl (Tos) group. It is cleaved by methanesulfonic acid or
HF.

e Protocol Insight: CMM is reacted with the arginine derivative in the presence of a base.
MMM cannot be used for this direct alkylation efficiently without harsh acid catalysts that
might degrade the peptide.

Polymerization Initiators

CMM is used as an initiator in Atom Transfer Radical Polymerization (ATRP). The C-Cl bond is
homolytically cleaved by a transition metal catalyst (Cu/Ligand) to initiate styrene or acrylate
polymerization. MMM is generally inactive in this role due to the strength of the C-O bond.

Solvolysis & Stability Studies

MMM serves as a model compound for studying "benzyl ether" stability. Because the mesityl
ring is electron-rich, MMM is significantly more acid-labile than unsubstituted benzyl methyl
ether. This property is exploited in designing "smart" linkers that release payloads under mildly
acidic conditions in tumor microenvironments.

Experimental Protocols

Protocol A: Synthesis of Chloromethyl Mesitylene
(CMM)

Standard Blanc Chloromethylation

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Reagents: Mesitylene (1.0 eq), Paraformaldehyde (1.2 eq), Conc. HCI (excess),

(cat.).

o Setup: 3-neck flask, reflux condenser, mechanical stirrer.

e Procedure:

[¢]

Mix mesitylene and paraformaldehyde.

o Add HCI and catalyst. Heat to 60-70°C.

o Pass dry HCI gas through the mixture for 4-6 hours.

o Phase Separation: Cool mixture. Separate the organic layer.[1]
o Purification: Wash with cold water, saturated

, and brine. Dry over

.[1] Recrystallize from hexane.

e Yield: White crystals (mp ~37°C). Caution: CMM is a lachrymator.

Protocol B: Conversion of CMM to MMM (Methanolysis)

Synthesis of the Ether Derivative
« Reagents: CMM (1.0 eq), Methanol (Solvent/Reagent),

(1.1 eq).

e Procedure:
o Dissolve CMM in dry methanol.
o Add sodium carbonate to scavenge HCI.

o Reflux for 2-4 hours.
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o Workup: Evaporate methanol. Redissolve residue in ether/water. Wash organic layer.[1]

o Purification: Distillation (bp ~110°C at 15 mmHg).

e Result: Colorless liquid.

Safety & Handling

Chloromethyl Mesitylene Methoxymethyl Mesitylene

Hazard
(CMM) (MMM)
High. Corrosive, Lachrymator. ]
o ] Moderate. Irritant. Flammable
Toxicity Causes severe skin burns and iquid
iquid.
eye damage. a
Destructive to mucous
Inhalation membranes. Use full fume Vapors may cause drowsiness.
hood.
Store cold (<4°C), dry, under )
) ) ) Store in cool, dry place. Stable
Storage inert gas. Hydrolyzes in moist ]
_ to moisture.
air to HCl and alcohol.
Quench with aqueous
Disposal ammonia or dilute NaOH Incineration.
before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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